molecular formula C8H8ClNO2 B3051368 5-Chloro-2-(methylamino)benzoic acid CAS No. 33280-14-7

5-Chloro-2-(methylamino)benzoic acid

Cat. No. B3051368
CAS RN: 33280-14-7
M. Wt: 185.61 g/mol
InChI Key: YZFWLQHILRFUTJ-UHFFFAOYSA-N
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Description

5-Chloro-2-(methylamino)benzoic acid , also known by its IUPAC name methyl 2-chloro-5-(methylamino)benzoate , is a chemical compound with the molecular formula C9H10ClNO2 . It is a yellow liquid with a molecular weight of approximately 199.64 g/mol . This compound contains a chlorine atom, a methylamino group, and a benzoic acid moiety.


Molecular Structure Analysis

The molecular structure of 5-Chloro-2-(methylamino)benzoic acid consists of a benzene ring with a chlorine substituent at the 5-position and a methylamino group at the 2-position. The ester linkage connects the benzoic acid group to the methylamino moiety. The 3D representation of the compound can be visualized using computational tools .


Physical And Chemical Properties Analysis

  • Storage Temperature : Recommended storage at 0-5°C .

Scientific Research Applications

Plant Growth Regulation

Studies have shown that certain chloro- and methyl-substituted benzoic acids, similar in structure to 5-Chloro-2-(methylamino)benzoic acid, exhibit significant plant growth-regulating properties. For instance, mono- and di-substituted chloro- and methyl-phenoxyacetic and benzoic acids have been investigated for their influence on plant growth, highlighting the potential of these compounds in agricultural sciences (Pybus et al., 1959).

Antitubercular Drug Precursors

Research indicates that derivatives of chloro- and methyl-substituted benzoic acids, akin to 5-Chloro-2-(methylamino)benzoic acid, can serve as precursors for synthesizing new antituberculosis drugs. This application is especially relevant in the context of developing novel treatments against tuberculosis (Richter et al., 2021).

Hypoglycemic Activities

Compounds related to 5-Chloro-2-(methylamino)benzoic acid have been studied for their role in lowering blood glucose levels. The structure-activity relationships of such compounds suggest their potential in treating conditions like diabetes. For example, certain [(acylamino)ethyl]benzoic acids, which share structural similarities with 5-Chloro-2-(methylamino)benzoic acid, have been linked to hypoglycemic activities, indicating their possible application in diabetes management (Brown & Foubister, 1984).

Radiopharmaceutical Synthesis

Related compounds to 5-Chloro-2-(methylamino)benzoic acid have been utilized in the synthesis of radiopharmaceuticals. For instance, the synthesis process of Iothalamic acid, an X-ray contrast agent, involves derivatives of 5-Chloro-2-(methylamino)benzoic acid. This highlights its potential application in diagnostic imaging and radiology (He Yong-jun, 2009).

Spectrophotometric Analysis

Derivatives of 5-Chloro-2-(methylamino)benzoic acid have been developed for spectrophotometric analysis. These derivatives show potential as sensitive and selective reagents for the detection of certain metal ions, such as cobalt, in various samples, including environmental samples (Wada et al., 1982).

Neuroleptic Activity

Research has explored the neuroleptic potential of compounds structurally related to 5-Chloro-2-(methylamino)benzoic acid. These studies focus on the synthesis and evaluation of various benzamides, derived from similar compounds, for their effectiveness in treating neurological disorders (Iwanami et al., 1981).

Safety And Hazards

  • Safety Data Sheet (SDS) : Refer to the SDS for detailed safety information .

properties

IUPAC Name

5-chloro-2-(methylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-10-7-3-2-5(9)4-6(7)8(11)12/h2-4,10H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZFWLQHILRFUTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70500880
Record name 5-Chloro-2-(methylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70500880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-(methylamino)benzoic acid

CAS RN

33280-14-7
Record name 5-Chloro-2-(methylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70500880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 3.955 g of 6-chloro-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione (18.69 mmol) in 37 ml of 2N KOH was heated to 100° C. for 4 h. The clear solution was then allowed to cool to RT and the pH was adjusted to 6-7 by addition of 3N HCl. The precipitate formed was filtered off and dried to give 3.31 g (95%) of the title compound as a yellow solid. MS (ISP) 183.9 (M−H)−.
Quantity
3.955 g
Type
reactant
Reaction Step One
Name
Quantity
37 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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